Gallanylformonitrile

Description

[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (CAS: 1909326-34-6) is a high-purity chemical compound with the molecular formula C₇H₄BrClN₂S and a molecular weight of 263.54 g/mol. It features a phenyl ring substituted with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups, coupled with a sulfanyl formonitrile (-S-C≡N) moiety. This structural complexity grants the compound exceptional reactivity and selectivity, making it invaluable in pharmaceutical synthesis, agrochemical development, and advanced material science . Its applications range from creating targeted drug candidates for neurological and metabolic disorders to engineering materials with enhanced thermal or mechanical properties .

Properties

CAS No. |

51750-59-5 |

|---|---|

Molecular Formula |

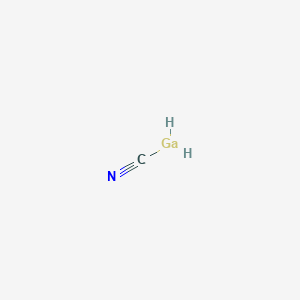

CH2GaN |

Molecular Weight |

97.756 g/mol |

IUPAC Name |

gallanylformonitrile |

InChI |

InChI=1S/CN.Ga.2H/c1-2;;; |

InChI Key |

JSUDOEMBXRZNNB-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)[GaH2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gallanylformonitrile typically involves the reaction of a metal fulminate with an alkyl or acyl halide. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Gallanylformonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Gallanylformonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Gallanylformonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Formonitrile Derivatives

Structural and Functional Differences

The table below compares [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile with (pyridin-4-ylsulfanyl)formonitrile (CAS: 2637-36-7), another formonitrile derivative:

Reactivity and Selectivity

- The sulfanyl formonitrile group contributes to nucleophilic reactivity .

- (pyridin-4-ylsulfanyl)formonitrile : The pyridine ring provides aromatic stability and basicity, but its simpler structure limits functional diversity. Its formonitrile group participates in click chemistry or nitrile-mediated reactions .

Industrial and Research Utility

- Pharmaceuticals: The bromo-chloro-amino substituents in [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile allow for modular drug synthesis, particularly in kinase inhibitors or protease-targeting therapies . In contrast, (pyridin-4-ylsulfanyl)formonitrile’s applications remain confined to exploratory R&D due to its lower complexity and higher toxicity risks .

- Material Science : The former’s halogenated aromatic system supports crosslinking in polymers, enhancing thermal stability. The latter’s pyridine moiety is less effective in such roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.